molecular formula C8H17NO2 B569134 (S)-Pregabalin-d4 CAS No. 1276197-54-6

(S)-Pregabalin-d4

Cat. No.: B569134
CAS No.: 1276197-54-6
M. Wt: 163.253
InChI Key: AYXYPKUFHZROOJ-LCCDPTQESA-N
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Description

(S)-Pregabalin-d4 is a deuterated form of (S)-Pregabalin, a compound known for its use in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pregabalin-d4 typically involves the incorporation of deuterium atoms into the (S)-Pregabalin molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Pregabalin-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-Pregabalin-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of (S)-Pregabalin.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of (S)-Pregabalin.

    Industry: Utilized in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pregabalin: The non-deuterated form, widely used in clinical settings.

    Gabapentin: Another compound used for similar therapeutic purposes but with different pharmacokinetic properties.

    Lacosamide: Used for the treatment of epilepsy, with a different mechanism of action.

Uniqueness

(S)-Pregabalin-d4 is unique due to the presence of deuterium atoms, which can lead to improved metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

1276197-54-6

Molecular Formula

C8H17NO2

Molecular Weight

163.253

IUPAC Name

(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2

InChI Key

AYXYPKUFHZROOJ-LCCDPTQESA-N

SMILES

CC(C)CC(CC(=O)O)CN

Synonyms

(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid;  (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid;  (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4;  CI 1008-d4;  Lyrica-d4;  PD 144723-d4;  Pregabalin-d4; 

Origin of Product

United States

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